molecular formula C15H21NO2 B4630684 6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

Cat. No. B4630684
M. Wt: 247.33 g/mol
InChI Key: LFLSXUKCWKQWAB-UHFFFAOYSA-N
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Description

6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a chemical compound that belongs to the class of quinolinecarboxylic acids. It is also known as Etazolate and is used in scientific research for its potential therapeutic applications. Etazolate has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Scientific Research Applications

Large-Scale Synthesis and Pharmaceutical Intermediates

The development of efficient synthetic routes for quinoline derivatives has significant implications in pharmaceutical research. Bänziger et al. (2000) presented a practical method for the large-scale synthesis of a quinoline derivative, emphasizing its importance as an intermediate in the production of pharmaceutically active compounds. This synthesis pathway highlights the role of quinoline derivatives in facilitating the manufacture of complex organic molecules (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).

Novel Compounds and Synthetic Methodologies

Gao et al. (2011) introduced a cost-effective synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, showcasing the versatility of quinoline frameworks in creating diverse organic compounds. This work underscores the adaptability of quinoline structures for generating a wide range of molecules with potential biological activities (Gao, J. Liu, Yun Jiang, Yang Li, 2011).

Analytical and Sensor Applications

Mikata et al. (2019) explored methoxy-substituted quinoline analogs for fluorescence detection of Cd2+, demonstrating the utility of quinoline derivatives in developing sensitive and selective sensors for metal ions. This research highlights the potential of quinoline-based compounds in environmental monitoring and analytical chemistry (Mikata, Minori Kaneda, Hideo Konno, A. Matsumoto, Shin‐ichiro Sato, Masaya Kawamura, S. Iwatsuki, 2019).

Green Chemistry and Heterocyclic Synthesis

Lima and Porto (2017) reported on the green synthesis of quinoxalines, illustrating the application of quinoline derivatives in environmental-friendly chemical processes. Their work contributes to the advancement of sustainable practices in chemical synthesis (R. N. Lima, A. Porto, 2017).

properties

IUPAC Name

6-ethyl-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-10-6-11-9(2)8-15(3,4)16-13(11)12(7-10)14(17)18/h6-7,9,16H,5,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSXUKCWKQWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1)C(=O)O)NC(CC2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Reactant of Route 2
6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
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6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Reactant of Route 4
6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Reactant of Route 5
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6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Reactant of Route 6
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6-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

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